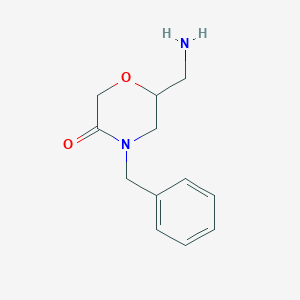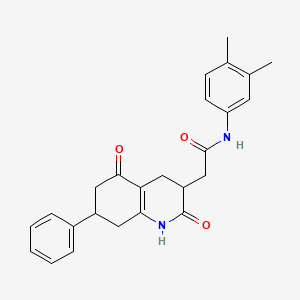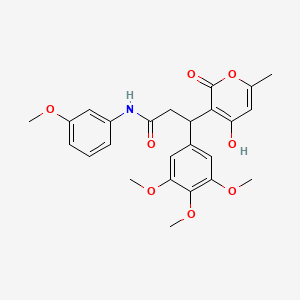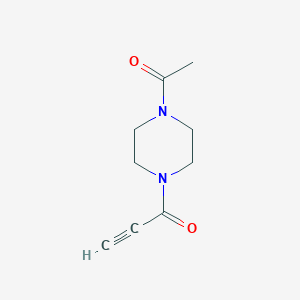
N-benzyl-5-chloro-2-(ethylsulfanyl)-N-(pyridin-2-yl)pyrimidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-benzyl-5-chloro-2-(ethylsulfanyl)-N-(pyridin-2-yl)pyrimidine-4-carboxamide” is a synthetic organic compound that belongs to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridine and are known for their wide range of biological activities. This compound is characterized by the presence of a benzyl group, a chloro substituent, an ethylsulfanyl group, and a pyridinyl group attached to a pyrimidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-benzyl-5-chloro-2-(ethylsulfanyl)-N-(pyridin-2-yl)pyrimidine-4-carboxamide” typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Pyrimidine Ring: Starting with a suitable precursor such as 2-chloropyrimidine, the pyrimidine ring can be constructed through cyclization reactions.
Introduction of the Ethylsulfanyl Group: The ethylsulfanyl group can be introduced via nucleophilic substitution reactions using ethylthiol.
Chlorination: The chloro substituent can be added through electrophilic chlorination reactions.
Benzylation: The benzyl group can be introduced using benzyl chloride in the presence of a base.
Amidation: The final step involves the formation of the carboxamide group through amidation reactions using appropriate amines and coupling reagents.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the ethylsulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the carboxamide group, potentially converting it to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be employed under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Investigation as a potential therapeutic agent due to its structural similarity to known bioactive compounds.
Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of this compound would depend on its specific interactions with biological targets. Generally, compounds with pyrimidine rings can interact with enzymes, receptors, or nucleic acids, influencing various biochemical pathways. The presence of the benzyl, chloro, ethylsulfanyl, and pyridinyl groups may enhance its binding affinity and specificity towards certain molecular targets.
Comparison with Similar Compounds
Similar Compounds
- N-benzyl-5-chloro-2-(methylsulfanyl)-N-(pyridin-2-yl)pyrimidine-4-carboxamide
- N-benzyl-5-chloro-2-(ethylsulfanyl)-N-(pyridin-3-yl)pyrimidine-4-carboxamide
- N-benzyl-5-chloro-2-(ethylsulfanyl)-N-(pyridin-4-yl)pyrimidine-4-carboxamide
Uniqueness
The unique combination of substituents in “N-benzyl-5-chloro-2-(ethylsulfanyl)-N-(pyridin-2-yl)pyrimidine-4-carboxamide” may confer distinct chemical and biological properties, such as enhanced stability, solubility, or binding affinity compared to similar compounds.
Properties
Molecular Formula |
C19H17ClN4OS |
|---|---|
Molecular Weight |
384.9 g/mol |
IUPAC Name |
N-benzyl-5-chloro-2-ethylsulfanyl-N-pyridin-2-ylpyrimidine-4-carboxamide |
InChI |
InChI=1S/C19H17ClN4OS/c1-2-26-19-22-12-15(20)17(23-19)18(25)24(16-10-6-7-11-21-16)13-14-8-4-3-5-9-14/h3-12H,2,13H2,1H3 |
InChI Key |
NTLZZUHTSKLJPJ-UHFFFAOYSA-N |
Canonical SMILES |
CCSC1=NC=C(C(=N1)C(=O)N(CC2=CC=CC=C2)C3=CC=CC=N3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]ethanone](/img/structure/B14940569.png)
![4-amino-7-(4-chlorophenyl)-1-(4-methoxyphenyl)-1,6,7,8-tetrahydro-5H-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B14940577.png)
![1-benzyl-1H-naphtho[2,3-d][1,2,3]triazole-4,9-dione](/img/structure/B14940581.png)
![N-(4-fluorophenyl)-4-(2-methoxyphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide](/img/structure/B14940595.png)
![2-{1-[2-(4-methylpiperazino)acetyl]-3-oxo-2-piperazinyl}-N~1~-(1-naphthyl)acetamide](/img/structure/B14940609.png)
![(R)(6-Methoxy-4-quinolyl)[(2S,5R)-5-vinyl-1-azabicyclo[2.2.2]oct-2-YL]methanol](/img/structure/B14940617.png)



![1-(1-Phenyl-3,4-dihydropyrrolo[1,2-a]pyrazin-2(1H)-yl)but-2-yn-1-one](/img/structure/B14940636.png)
![4-Amino-1-(2-fluorophenyl)-1H,5H,6H,7H,8H-pyrazolo[3,4-B]quinolin-5-one](/img/structure/B14940656.png)
![3-(4-Toluidino)-6,7-dihydro-5H-pyrrolo[1,2-C][1,3]thiazol-4-ium](/img/structure/B14940664.png)
![4-[1,2,5]Oxadiazolo[3,4-B]pyrazin-5-ylbenzoic acid](/img/structure/B14940668.png)
